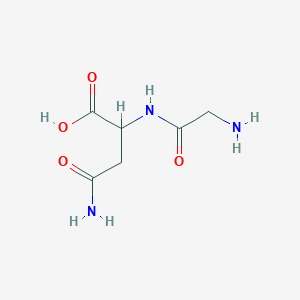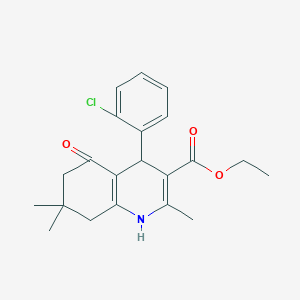![molecular formula C20H22ClNO4 B2718746 Methyl 4-[(4-tert-butylbenzoyl)amino]-5-chloro-2-methoxybenzoate CAS No. 302575-09-3](/img/structure/B2718746.png)
Methyl 4-[(4-tert-butylbenzoyl)amino]-5-chloro-2-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-[(4-tert-butylbenzoyl)amino]-5-chloro-2-methoxybenzoate” is a complex organic compound. It contains a total of 45 bonds, including 24 non-Hydrogen bonds, 14 multiple bonds, 5 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, and 1 aromatic secondary amide .
Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. It contains a total of 45 bond(s); 24 non-H bond(s), 14 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aromatic), and 1 secondary amide(s) (aromatic) .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
A study detailed the synthesis of novel derivatives, including compounds structurally related to Methyl 4-[(4-tert-butylbenzoyl)amino]-5-chloro-2-methoxybenzoate, for antimicrobial applications. These compounds were evaluated for their effectiveness against various microorganisms, demonstrating significant potential in the development of new antimicrobial agents (Bektaş et al., 2007).
Organic Synthesis Techniques
Another aspect of research focuses on the methodologies for synthesizing such compounds. An example includes the use of palladium-catalyzed C-H functionalization, a technique that represents a significant advance in the efficient and selective synthesis of complex organic molecules. This approach underlines the versatility and utility of such compounds in medicinal chemistry and organic synthesis (Magano et al., 2014).
Material Science and Polymer Research
Research has also explored the incorporation of similar molecular structures into polymers, aiming to enhance their optical properties. Such studies highlight the potential of these compounds in creating materials with novel properties, including improved stability and functionality for applications in electronics and photonics (Takagi et al., 2013).
Environmental and Analytical Applications
Furthermore, analytical methods have been developed to detect such compounds in environmental samples, demonstrating their relevance in environmental science and the need for monitoring their presence and impact. This includes studies on their solubility, distribution, and potential effects on ecosystems (Ye et al., 2008).
Safety and Hazards
The safety data sheet for similar compounds like Methyl 4-tert-butylbenzoate suggests that it may cause skin and eye irritation. In case of contact, it is advised to rinse immediately with plenty of water. If ingested, it is recommended to drink plenty of water and seek immediate medical attention .
Eigenschaften
IUPAC Name |
methyl 4-[(4-tert-butylbenzoyl)amino]-5-chloro-2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4/c1-20(2,3)13-8-6-12(7-9-13)18(23)22-16-11-17(25-4)14(10-15(16)21)19(24)26-5/h6-11H,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBPXCRWJWMIKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C(=C2)OC)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1,7-dimethyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid](/img/structure/B2718664.png)

![2-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]acetic acid](/img/structure/B2718666.png)
![6-(4-Fluorophenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2718667.png)
![3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 2,2,2-trifluoroacetate](/img/structure/B2718671.png)
![1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B2718673.png)


![2-(4-chlorophenoxy)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2718679.png)
![3-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2718680.png)

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2718682.png)

